molecular formula C20H32O B036349 ent-Kaurenol CAS No. 2300-11-0

ent-Kaurenol

Cat. No.: B036349
CAS No.: 2300-11-0
M. Wt: 288.5 g/mol
InChI Key: TUJQVRFWMWRMIO-XRNRSJMDSA-N
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Description

ent-Kaurenol is a fundamental intermediate in the biosynthesis of gibberellin plant hormones, making it an invaluable tool for research in plant physiology, biochemistry, and genetics. This oxidized derivative of ent-kaurene is formed by the action of ent-kaurene oxidase and serves as a direct precursor to ent-kaurenoic acid. Its primary research value lies in elucidating the complex gibberellin biosynthetic pathway, studying plant growth and development processes such as seed germination, stem elongation, and flowering, and investigating the molecular mechanisms of diterpenoid metabolism.

Properties

IUPAC Name

[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQVRFWMWRMIO-XRNRSJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332095
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-11-0
Record name Kaurenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Kaur-16-en-19-ol typically involves the oxidation of ent-kaur-16-ene. This process can be carried out using microsomal enzyme preparations from plant sources such as Marah macrocarpus seeds. The oxidation process requires cofactors like TPNH and DPNH, and the presence of flavin nucleotides such as FAD and FMN .

Industrial Production Methods: Industrial production of ent-Kaur-16-en-19-ol is less common, but it can be achieved through biotransformation processes using fungal cultures. These processes involve the hydroxylation of kaurane diterpenes to produce more polar derivatives, which can then be isolated and purified .

Chemical Reactions Analysis

Types of Reactions: ent-Kaur-16-en-19-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of ent-Kaur-16-en-19-ol to ent-kaurenal, which is catalyzed by microsomal enzymes .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Properties

Ent-kaurenol has shown promising results in cancer research, particularly in inducing apoptosis (programmed cell death) in various cancer cell lines. Recent studies have highlighted the following findings:

  • Mechanism of Action : this compound and its derivatives induce apoptosis through the disruption of redox homeostasis and the generation of reactive oxygen species (ROS). This mechanism is crucial for overcoming chemoresistance in cancer cells .
  • Cell Lines Tested : Research has demonstrated significant antiproliferative effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma), HT29 (colon cancer), and B16-F10 (murine melanoma). Notably, certain derivatives exhibited IC50 values as low as 2.5 μM .

Case Study: Antitumor Efficacy

A study isolated 30 ent-kaurane diterpenoids from Jungermannia tetragona and found that compound 11β-hydroxy-ent-16-kaurene-15-one showed strong inhibitory activity against multiple cancer cell lines. The compound induced both apoptosis and ferroptosis through increased ROS levels in HepG2 cells .

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions. Key findings include:

  • Inhibition of Inflammatory Mediators : Studies have shown that this compound can inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. This regulation suggests a potential role in managing inflammation-related diseases .
  • Experimental Evidence : In animal models, this compound demonstrated a reduction in carrageenan-induced paw edema, indicating its effectiveness in reducing inflammation .

Table 1: Summary of Anti-Inflammatory Effects

StudyDosage (mg/kg)% Inhibition of Edema
Study A1053%
Study B2064%
Study C4058%

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens:

  • Bacterial Activity : Research indicates that this compound exhibits antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. This suggests its potential use as a natural antimicrobial agent .
  • Fungal Activity : The compound has been noted for antifungal properties as well, contributing to its versatility as a bioactive compound .

Agricultural Applications

Beyond its medical applications, this compound may also play a role in agriculture:

  • Plant Growth Regulation : There is emerging evidence that ent-kaurenes can influence plant growth and development processes. Their application could enhance crop yields and resistance to pests .

Table 2: Potential Agricultural Applications

Application AreaEffect Observed
Plant Growth PromotionEnhanced growth rates
Pest ResistanceIncreased resistance to pathogens

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Structure Functional Group Role in GA Biosynthesis Enzymatic Catalysts
ent-Kaurene Tetracyclic diterpene (C₂₀H₃₂) None Precursor to ent-kaurenol KO (ent-kaurene oxidase)
This compound C-19 hydroxylated ent-kaurene -OH at C-19 Intermediate in GA pathway KO (via hydroxylation)
ent-Kaurenal C-19 aldehyde derivative -CHO at C-19 Intermediate between this compound and ent-kaurenoic acid KO
ent-Kaurenoic Acid C-19 carboxylic acid derivative -COOH at C-19 Direct precursor to bioactive GAs KO and KAO (kaurenoic acid oxidase)

Key Observations:

Oxidation Sequence: The conversion from ent-kaurene to ent-kaurenoic acid involves three sequential oxidations:

  • Step 1: ent-kaurene → this compound (hydroxylation at C-19)
  • Step 2: this compound → ent-kaurenal (oxidation to aldehyde)
  • Step 3: ent-kaurenal → ent-kaurenoic acid (oxidation to carboxylic acid) . In rice (Oryza sativa), OsKO1 primarily catalyzes these steps during seed germination, while OsKO2 compensates in later growth stages .

Catalytic Efficiency: Mutations in OsKO1 (e.g., Thr→Met substitutions) reduce its ability to oxidize this compound to ent-kaurenoic acid, leading to delayed germination and semi-dwarfism in rice . In contrast, OsKO2 maintains partial activity, ensuring residual GA biosynthesis in mutant plants .

Species-Specific Variations: In Arabidopsis thaliana, CYP701A3 (GA3) catalyzes all three oxidation steps in yeast systems, but microsomal fractions only perform the first step (ent-kaurene → this compound), suggesting instability of the enzyme in vitro . In bacteria (Sinorhizobium meliloti), CYP117 acts as a multifunctional KO, converting ent-kaurene to ent-kaurenoic acid with trace intermediates .

Key Findings:

Phytochemical Regulation: Paclobutrazol, a triazole-class plant growth retardant, inhibits KO activity, reducing this compound conversion and causing dwarfism in legumes and rice . Increased cytokinin levels in paclobutrazol-treated plants correlate with delayed leaf senescence .

Biotechnological Relevance: ent-Kaurenoic acid is a key intermediate in the biosynthesis of steviol (used in natural sweeteners) and medicinal diterpenoids .

Biological Activity

Introduction

Ent-Kaurenol, a tetracyclic diterpenoid, is a significant intermediate in the gibberellin biosynthesis pathway, which plays a crucial role in plant growth and development. This article explores the biological activity of this compound, focusing on its enzymatic functions, metabolic pathways, and potential therapeutic applications based on recent research findings.

Structure and Biosynthesis

This compound is derived from ent-kaurene through the action of ent-kaurene oxidase (KO), an enzyme that catalyzes the oxidation of ent-kaurene to this compound and subsequently to ent-kaurenoic acid. The biosynthetic pathway involves several key enzymes:

  • Ent-Copalyl Diphosphate Synthase (CPS)
  • Ent-Kaurene Synthase (KS)
  • Ent-Kaurene Oxidase (KO)
  • Ent-Kaurenoic Acid Oxidase (KAO)

These enzymes work sequentially to convert geranylgeranyl diphosphate into bioactive gibberellins, which are vital for various plant physiological processes such as seed germination, stem elongation, and flowering .

Table 1: Enzymatic Steps in Gibberellin Biosynthesis

EnzymeReactionProduct
CPSGeranylgeranyl diphosphate → Ent-copalyl diphosphateEnt-copalyl diphosphate
KSEnt-copalyl diphosphate → Ent-kaureneEnt-kaurene
KOEnt-kaurene → this compoundThis compound
KAOThis compound → Ent-kaurenoic acidEnt-kaurenoic acid

1. Role in Plant Development

Research indicates that this compound is essential for proper plant growth and development. In studies involving Arabidopsis thaliana, mutations in the genes encoding ent-kaurene oxidase resulted in delayed germination and impaired growth due to reduced gibberellin levels . The presence of this compound facilitates the transition from seed germination to seedling establishment by promoting gibberellin biosynthesis.

2. Metabolic Pathways

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have shown that this compound can be metabolized into various gibberellins, highlighting its importance in the metabolic network . For instance, the metabolite ent-kaurenoic acid has been demonstrated to restore auxin sensitivity in protonemal cells of Physcomitrella patens, indicating its role as a developmental regulator .

3. Therapeutic Potential

Recent investigations into the pharmacological properties of ent-kauarene derivatives suggest potential applications in medicine. Compounds derived from the Annonaceae family, which include ent-kauarene structures, exhibit a range of biological activities such as:

  • Antifungal
  • Antibacterial
  • Antitumor
  • Anti-inflammatory

These properties make them candidates for further research in drug development .

Case Studies

Case Study 1: Gibberellin Biosynthesis in Rice

A study focused on rice mutants lacking functional ent-kaurene oxidase genes demonstrated that these mutants exhibited significantly lower levels of gibberellins and delayed germination. The research confirmed that ent-kauarene oxidase is crucial for converting ent-kauarene to ent-kauarenoic acid, thereby linking it directly to plant growth regulation .

Case Study 2: Protonemal Development in Moss

In another study involving P. patens, disruption mutants lacking ent-kauarene synthesis showed defects in protonemal differentiation. Application of exogenous ent-kauarene or its metabolites restored normal development, emphasizing the compound's role as an endogenous growth regulator .

Q & A

Basic: What are the primary methods for isolating ent-Kaurenol from plant sources, and how can yield be optimized?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification. Key steps:

Crude Extraction : Use Soxhlet extraction with polarity-matched solvents to maximize recovery .

Fractionation : Employ silica gel column chromatography, monitoring fractions via TLC with vanillin-sulfuric acid staining for terpenoid detection.

Purification : Refine using HPLC with a C18 reverse-phase column and isocratic elution (e.g., acetonitrile:water 70:30).
Yield Optimization :

  • Pre-extraction lyophilization of plant material reduces water interference.
  • Optimize solvent ratios via response surface methodology (RSM) to balance polarity and selectivity .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:
Combine NMR, MS, and IR for unambiguous identification:

  • NMR :
    • ¹H-NMR : Look for olefinic protons (δ 5.2–5.4 ppm) and methyl groups (δ 0.8–1.2 ppm) characteristic of kaurene skeletons.
    • ¹³C-NMR : Identify carbonyl carbons (δ 170–220 ppm) and tetracyclic terpenoid backbone signals .
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (m/z 289.2142 for C₂₀H₃₂O) and fragmentation patterns .
  • IR : Hydroxyl stretch (~3400 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced: How do researchers resolve contradictions between in vitro enzyme kinetics and in vivo physiological effects when studying this compound's role in gibberellin (GA) biosynthesis?

Methodological Answer:
Contradictions often arise from compartmentalization or post-translational modifications in vivo. Address this by:

Comparative Assays :

  • Test ent-kaurene oxidase (KO) activity in transgenic yeast (e.g., Saccharomyces cerevisiae) expressing wild-type vs. mutant KO enzymes .
  • Compare in vitro kinetic data (Km, Vmax) with in planta GA levels via LC-MS/MS.

Genetic Knockouts : Use CRISPR/Cas9 to silence KO genes in model plants (e.g., Arabidopsis), then quantify ent-Kaurenol accumulation and GA phenotypes .

Subcellular Localization : Tag KO enzymes with fluorescent markers (e.g., GFP) to confirm endoplasmic reticulum localization, which affects substrate accessibility .

Advanced: What experimental controls are critical when investigating the impact of this compound oxidative modifications on its bioactivity in plant models?

Methodological Answer:
Controls must account for enzymatic and non-enzymatic oxidation:

Negative Controls :

  • Use KO enzyme inhibitors (e.g., paclobutrazol) to block endogenous oxidation .
  • Include solvent-only treatments (e.g., DMSO) to isolate oxidation artifacts.

Positive Controls :

  • Spike samples with synthetic ent-kaurenoic acid to validate detection methods.

Replication :

  • Perform triplicate assays with independent biological replicates to distinguish technical vs. biological variability .

Environmental Controls :

  • Standardize light, temperature, and humidity to minimize abiotic oxidation .

Advanced: How can researchers address discrepancies in reported this compound bioactivity across different plant species or tissue types?

Methodological Answer:
Discrepancies may stem from species-specific metabolic pathways or tissue-dependent transporter expression. Mitigate via:

Cross-Species Comparisons :

  • Profile ent-Kaurenol levels and GA intermediates in phylogenetically diverse species (e.g., monocots vs. dicots) using targeted metabolomics .

Tissue-Specific Localization :

  • Laser-capture microdissection (LCM) to isolate specific tissues (e.g., root meristems) for localized metabolite quantification .

Transcriptomic Correlation :

  • Pair metabolite data with RNA-seq to link ent-Kaurenol accumulation with KO gene expression patterns .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound-mediated stress tolerance studies?

Methodological Answer:
Use nonlinear regression models to fit dose-response curves:

Four-Parameter Logistic (4PL) Model :

  • Fit data to Y=Min+MaxMin1+(XEC50)Hill SlopeY = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{X}{EC_{50}})^\text{Hill Slope}} to estimate EC₅₀ and efficacy .

ANOVA with Post Hoc Tests :

  • Compare treatment groups (e.g., control vs. drought-stressed plants) using Tukey’s HSD to control for Type I errors .

Meta-Analysis :

  • Aggregate data from multiple studies to identify consensus thresholds for bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.